1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with fluorinated phenyl and methoxyphenyl sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of the fluorinated phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated phenyl halide reacts with the piperazine ring.
Attachment of the methoxyphenyl sulfonyl group: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine
Uniqueness
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is unique due to the specific combination of fluorinated phenyl and methoxyphenyl sulfonyl groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and properties.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULQBWWIMNOQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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